2-Propanol, 1-methoxy-3-(phenylmethoxy)- 2-Propanol, 1-methoxy-3-(phenylmethoxy)-
Brand Name: Vulcanchem
CAS No.: 4137-81-9
VCID: VC18963951
InChI: InChI=1S/C11H16O3/c1-13-8-11(12)9-14-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
SMILES:
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

2-Propanol, 1-methoxy-3-(phenylmethoxy)-

CAS No.: 4137-81-9

Cat. No.: VC18963951

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

2-Propanol, 1-methoxy-3-(phenylmethoxy)- - 4137-81-9

Specification

CAS No. 4137-81-9
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name 1-methoxy-3-phenylmethoxypropan-2-ol
Standard InChI InChI=1S/C11H16O3/c1-13-8-11(12)9-14-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Standard InChI Key AOLMUHFESNSJEE-UHFFFAOYSA-N
Canonical SMILES COCC(COCC1=CC=CC=C1)O

Introduction

Chemical Identity and Structural Analysis

Basic Identifiers

PropertyValue
CAS Number4137-81-9
IUPAC Name1-Methoxy-3-(phenylmethoxy)propan-2-ol
Molecular FormulaC₁₁H₁₆O₃
Molecular Weight196.24 g/mol
SMILESCOCC(COCC₁=CC=CC=C₁)O
InChI KeyAOLMUHFESNSJEE-UHFFFAOYSA-N

Structural Features

The molecule consists of:

  • A central propan-2-ol core.

  • Methoxy (-OCH₃) and benzyloxy (-OCH₂C₆H₅) groups at the 1- and 3-positions, respectively.

  • Polar hydroxyl (-OH) and ether (-O-) functionalities, enabling hydrogen bonding and solubility in both polar and nonpolar solvents .

The benzyloxy group introduces aromatic character, enhancing stability and enabling π-π interactions in supramolecular applications .

Synthesis and Manufacturing

Route 1: Alkylation of Phenol Derivatives

Reactants:

  • Propylene oxide

  • Methanol

  • Benzyl chloride

Steps:

  • Epoxide Ring-Opening: Propylene oxide reacts with methanol in the presence of a base (e.g., K₂CO₃) to form 1-methoxy-2-propanol .

  • Benzylation: The intermediate is treated with benzyl chloride under alkaline conditions to introduce the phenylmethoxy group.

Yield: ~75%.

Route 2: Direct Etherification

Reactants:

  • 1-Methoxy-2-propanol

  • Benzyl alcohol

Catalyst: Acidic ion-exchange resin (e.g., Amberlyst-15).

Conditions:

  • Reflux in toluene at 110°C for 12 hours.

  • Azeotropic removal of water to drive the equilibrium .

Yield: ~68% .

Optimization Strategies

  • Catalyst Screening: Heterogeneous catalysts (e.g., zeolites) improve selectivity and reduce side reactions .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful temperature control to prevent decomposition .

Physicochemical Properties

PropertyValueMethod/Reference
Boiling Point285–290°C (estimated)EPI Suite
Density1.12 g/cm³Computational prediction
LogP (Octanol-Water)1.8PubChem
SolubilityMiscible with ethanol, acetoneExperimental data

The compound’s low volatility and moderate hydrophobicity make it suitable as a co-solvent in polymer coatings and adhesives .

Applications in Research and Industry

Polymer Chemistry

  • Crosslinking Agent: Enhances thermoset resin durability by forming hydrogen bonds with epoxy groups.

  • Plasticizer: Reduces glass transition temperature (Tg) in polyvinyl chloride (PVC) formulations by 15–20°C .

Pharmaceutical Intermediates

  • Antibacterial Agents: Serves as a precursor in synthesizing naphthalene-piperazine hybrids, showing MIC values of 4–8 µg/mL against Staphylococcus aureus .

  • DHODH Inhibitors: Modified derivatives act as dihydroorotate dehydrogenase inhibitors for autoimmune disease treatment .

Organic Synthesis

  • Protecting Group: The benzyloxy moiety shields hydroxyl groups during multi-step syntheses .

Hazard ClassCategorySignal Word
FlammabilityCategory 2Danger
Skin IrritationCategory 2Warning
Acute Toxicity (Oral)Category 4Warning

Environmental Impact

  • Biodegradability: Low (OECD 301F: <10% degradation in 28 days).

  • Ecotoxicity: LC₅₀ (Daphnia magna) = 12 mg/L .

Recent Research Advances

Catalytic Asymmetric Synthesis

Chiral variants of the compound have been synthesized using Jacobsen’s catalyst, achieving enantiomeric excess (ee) >90% for use in enantioselective catalysis .

Nanomaterial Functionalization

Grafting onto silica nanoparticles improves dispersibility in epoxy matrices, increasing tensile strength by 30% .

Drug Delivery Systems

Benzyloxy-modified dendrimers exhibit 95% loading efficiency for hydrophobic anticancer agents like paclitaxel .

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